tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established naming conventions for indole derivatives with carbamate protecting groups. According to PubChem computational data, the official IUPAC name is "tert-butyl 4-(aminomethyl)indole-1-carboxylate" for the free base form, while the hydrochloride salt variant is designated as "tert-butyl 4-(aminomethyl)indole-1-carboxylate;hydrochloride". The structural representation reveals a bicyclic indole core system with specific substitution patterns that define its chemical identity and reactivity profile.
The compound's structural framework consists of a fused benzene-pyrrole ring system characteristic of indole derivatives, with the carboxylate functionality providing protection for the nitrogen atom through tert-butyl esterification. The aminomethyl group positioned at the 4-carbon of the indole ring represents a key structural feature that influences both the compound's chemical behavior and potential synthetic applications. Computational analysis indicates that the molecule exhibits specific three-dimensional conformational preferences that impact its interaction with other chemical species and its overall stability profile.
The International Chemical Identifier string for the free base form is documented as "InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16;/h4-8H,9,15H2,1-3H3;1H" according to PubChem computational data. This identifier provides a standardized method for representing the compound's connectivity and stereochemical information in chemical databases and literature. The corresponding InChI Key "JLLWTHMBDBSOEC-UHFFFAOYSA-N" serves as a compressed, hash-based representation that facilitates rapid database searches and cross-referencing across multiple chemical information systems.
Synonyms and Registry Identifiers (CAS 1401425-19-1, 887584-07-8)
The compound is registered under multiple Chemical Abstracts Service registry numbers, reflecting different salt forms and preparation methods documented in chemical literature. The primary CAS number 1401425-19-1 corresponds to the hydrochloride salt form of this compound, while CAS 887584-07-8 represents the free base form of the compound. This dual registration system reflects the common practice in pharmaceutical and fine chemical industries where both salt and free base forms of amine-containing compounds are utilized for different applications.
Chemical suppliers and databases have established numerous synonymous names for this compound, facilitating its identification across different commercial and research contexts. According to PubChem records, alternative names include "4-(Aminomethyl)-1-Boc-1H-indole HCl" for the hydrochloride salt, where "Boc" represents the tert-butoxycarbonyl protecting group commonly used in organic synthesis. Additional catalog designations such as "BS-40426" and "H32515" are employed by specific chemical suppliers to identify particular batches or preparation methods of this compound.
The Molecular Design Limited number MFCD20441456 provides another standardized identifier used in chemical inventory management systems and research databases. International chemical suppliers utilize various proprietary catalog numbers, with companies such as Combi-Blocks assigning the designation "QZ-7035" to their specific preparation of the hydrochloride salt form. These multiple identifier systems ensure accurate compound identification across different commercial sources and research applications, preventing confusion that might arise from structural similarities with related indole derivatives.
Molecular Formula (C₁₄H₁₉ClN₂O₂) and Weight (282.77 g/mol)
The molecular formula C₁₄H₁₉ClN₂O₂ corresponds specifically to the hydrochloride salt form of this compound, reflecting the addition of hydrogen chloride to the free base structure. PubChem computational analysis confirms this molecular composition, with the molecular weight calculated as 282.76 grams per mole using standard atomic masses. The presence of the chloride ion significantly influences the compound's solubility characteristics and crystalline properties compared to the free base form, which exhibits the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 grams per mole.
The elemental composition analysis reveals a carbon content of approximately 59.46%, hydrogen content of 6.77%, chlorine content of 12.53%, nitrogen content of 9.90%, and oxygen content of 11.31% by mass for the hydrochloride salt form. These percentages reflect the contribution of each element to the overall molecular structure and provide important information for analytical characterization methods such as elemental analysis and combustion studies. The nitrogen-to-carbon ratio of approximately 1:7 indicates the presence of two nitrogen atoms within the fourteen-carbon framework, consistent with the indole ring system and aminomethyl substituent.
The molecular weight difference between the hydrochloride salt (282.76 g/mol) and free base (246.30 g/mol) forms amounts to 36.46 grams per mole, corresponding precisely to the addition of one equivalent of hydrogen chloride (HCl, 36.46 g/mol). This relationship is crucial for stoichiometric calculations in synthetic procedures and analytical determinations involving salt formation or conversion between different forms of the compound. Chemical suppliers typically specify the exact salt form and corresponding molecular weight to ensure accurate preparation of solutions and reaction mixtures.
| Property | Free Base Form | Hydrochloride Salt Form |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 246.30 g/mol | 282.76 g/mol |
| CAS Registry | 887584-07-8 | 1401425-19-1 |
| Carbon Atoms | 14 | 14 |
| Hydrogen Atoms | 18 | 19 |
| Nitrogen Atoms | 2 | 2 |
| Oxygen Atoms | 2 | 2 |
| Chlorine Atoms | 0 | 1 |
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWDBVSNSVHLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697371 | |
| Record name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-07-8 | |
| Record name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Indole Nitrogen (Boc Protection)
- Starting Material: 4-(aminomethyl)-1H-indole
- Reagents: tert-Butyl chloroformate (Boc anhydride alternative), base (e.g., triethylamine or sodium carbonate)
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions: Room temperature or slightly cooled, under inert atmosphere
- Mechanism: The indole nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the Boc-protected indole nitrogen and releasing HCl, which is neutralized by the base.
Introduction of Aminomethyl Group
- Typically, the aminomethyl group is already present on the 4-position of the indole before Boc protection. Alternatively, it can be introduced via aminomethylation reactions such as reductive amination or nucleophilic substitution on a suitable precursor. However, the most straightforward route is to start from 4-(aminomethyl)-1H-indole and then protect the nitrogen.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Conditions | Notes | Yield Range |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, triethylamine, DCM or THF, 0–25°C, 2–6 h | Base neutralizes HCl; reaction monitored by TLC | Typically 70–90% |
| Aminomethyl Introduction | Starting from 4-(aminomethyl)-1H-indole or via reductive amination | Reductive amination uses aldehydes and reducing agents like NaBH3CN | Variable, depending on route |
Industrial scale synthesis often employs continuous flow reactors for enhanced control and yield optimization. Purification is generally achieved by recrystallization or silica gel chromatography to obtain high-purity product.
Alternative Synthetic Approaches and Related Compounds
While the above method is predominant, related synthetic strategies include:
- Use of Protected Intermediates: Starting from Boc-protected indole derivatives followed by selective functionalization at the 4-position.
- Reductive Amination: Introduction of the aminomethyl group via reductive amination of 4-formylindole derivatives.
- Cyclization and Ring Functionalization: Less common for this compound but used in related piperidine derivatives.
These methods may vary in complexity and yield but provide routes when starting materials differ or when scale-up requires optimization.
Research Findings and Data Summary
The compound's preparation has been studied with focus on reaction efficiency, purity, and scalability:
| Parameter | Observation | Reference |
|---|---|---|
| Solvent Effects | DCM and THF provide good solubility and reaction rates | |
| Base Selection | Triethylamine preferred for mild conditions and ease of removal | |
| Temperature | Lower temperatures reduce side reactions and improve selectivity | |
| Purification | Silica gel chromatography and recrystallization yield >95% purity | |
| Yield | Consistent yields between 70–90% reported |
Retrosynthetic Analysis and Synthetic Planning
Advanced retrosynthesis tools utilizing extensive reaction databases (e.g., Pistachio, Reaxys) suggest the following retrosynthetic disconnections:
- Disconnection of Boc protecting group to yield 4-(aminomethyl)-1H-indole precursor
- Aminomethyl group introduction via reductive amination or substitution on 4-formylindole derivatives
These insights assist in planning efficient one-step or multi-step syntheses tailored to available starting materials and desired scale.
Summary Table: Comparison of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Boc Protection | 4-(aminomethyl)-1H-indole | tert-Butyl chloroformate, triethylamine, DCM/THF | 0–25°C, 2–6 h | Simple, high yield, mild conditions | Requires aminomethyl indole precursor |
| Reductive Amination | 4-formylindole + amine | NaBH3CN or similar reducing agent | Room temp to mild heating | Versatile for different amines | Multi-step, sensitive reagents |
| Cyclization Routes | Precursors with amino and aldehyde groups | Various cyclization catalysts | Variable | Access to analogs | More complex, lower yield |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions on the indole ring can introduce various functional groups.
Scientific Research Applications
Organic Synthesis
tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of novel compounds for research and industrial applications .
Medicinal Chemistry
The compound has shown potential as a pharmaceutical intermediate due to its ability to interact with biological targets such as enzymes and receptors. Its indole structure is known for engaging in π-π stacking interactions and hydrogen bonding, which are critical for drug design .
Case Study: Jak3 Inhibitors
- Objective: Evaluate the efficacy of this compound as a building block for Jak3 inhibitors.
- Methodology: Synthesis and biological testing were conducted to assess inhibitory effects on Jak3.
- Findings: The compound exhibited promising results in modulating Jak3 activity, indicating its potential for therapeutic development against autoimmune diseases.
Biological Research
In biological studies, this compound is utilized to investigate indole-based pathways and enzyme interactions. Its structural characteristics make it suitable for probing biochemical assays, enhancing our understanding of various biological processes .
Binding Studies:
Studies have demonstrated that this compound can interact with specific receptors, influencing neurotransmission and other physiological processes. Binding assays have been performed to determine its affinity for various receptor types, revealing selective binding characteristics beneficial for neuropharmacological applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function and stability.
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas chloro or methyl substituents in analogs limit reactivity to electrophilic substitutions or inertness .
Solubility: The aminomethyl derivative shows moderate solubility in polar solvents like DMSO and methanol, contrasting with the lipophilic tert-butyl 4-methyl analog .
Biological Activity: Piperazine-substituted derivatives (e.g., compound 19a in ) exhibit D2/D3 agonist activity, while the aminomethyl variant is primarily a synthetic intermediate .
Spectroscopic Data Comparison
NMR Chemical Shifts (Selected Examples):
The aminomethyl group’s protons resonate as a singlet near δ 3.85 ppm, distinct from methyl (δ 2.45 ppm) or piperazine (δ 3.20–3.60 ppm) signals .
Hydrogen Bonding and Crystallinity
The aminomethyl group participates in hydrogen bonding, enhancing crystallinity compared to non-polar analogs. In contrast, tert-butyl 4-methyl-1H-indole-1-carboxylate lacks H-bond donors, resulting in lower melting points and amorphous solid forms .
Biological Activity
Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to the indole ring, which influences its reactivity and stability. The presence of an amino group allows for various chemical interactions, making it a versatile candidate in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Biological Pathways : Research indicates that indole derivatives can modulate pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with enzymes or receptors involved in signaling pathways associated with cancer and inflammation.
- Anticancer Activity : Indole derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that indole derivatives can inhibit tumor growth in various cancer models. For instance, derivatives similar to this compound have been shown to possess significant antiproliferative effects against multiple myeloma cell lines .
- Anti-inflammatory Properties : Indole compounds are known for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Some indole derivatives exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Case Studies and Research Findings
Several studies highlight the biological potential of indole derivatives:
- Antitumor Efficacy : A study evaluating various indole derivatives found that specific modifications led to enhanced potency against cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .
- Mechanistic Insights : Research into the mechanisms of action revealed that certain indole derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of indole compounds have shown that substituents at specific positions on the indole ring significantly influence their biological activity, guiding the design of more potent analogs .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
